molecular formula C19H19FN4O2 B2913371 1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326861-43-1

1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2913371
CAS No.: 1326861-43-1
M. Wt: 354.385
InChI Key: MRCVISOKJQWGHJ-UHFFFAOYSA-N
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Description

The compound 1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold renowned for its versatility in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and tunable substituent effects. This molecule features a 3-fluoro-2-methylphenyl group at the 1-position of the triazole ring and a 2-methoxybenzylamide moiety at the 4-position (Figure 1). These substituents impart distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-12-15(20)8-6-9-16(12)24-13(2)18(22-23-24)19(25)21-11-14-7-4-5-10-17(14)26-3/h4-10H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCVISOKJQWGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-N-(2-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326861-43-1) belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O2C_{19}H_{19}FN_4O_2 with a molecular weight of 354.4 g/mol . The structure features a triazole ring, which is known for its role in various biological activities.

PropertyValue
CAS Number1326861-43-1
Molecular FormulaC₁₉H₁₉FN₄O₂
Molecular Weight354.4 g/mol

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. In vitro studies suggest that this compound could potentially inhibit the growth of these pathogens by interfering with their cell membrane integrity or metabolic pathways.

Anticancer Activity

Recent studies have indicated that triazole derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, it may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in the biosynthesis of essential cellular components.
  • Disruption of Cellular Signaling : The compound could interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 16 µg/mL.
  • Cancer Cell Studies : In a study involving breast cancer cell lines (MCF-7), treatment with triazole derivatives resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Triazole-carboxamide derivatives share a common core but differ in substituents on the triazole ring and amide side chain. Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound Name / Refcode Triazole Substituent (1-position) Amide Substituent (N-position) Key Features Source ID
Target Compound 3-Fluoro-2-methylphenyl 2-Methoxybenzyl Ortho-substitution enhances steric effects; fluorine improves metabolic stability N/A
ZIPSEY (Shen et al., 2013) 4-Chlorophenyl (S)-1-Hydroxy-3-phenylpropan-2-yl Chiral center; hydroxy group enables H-bonding
QTC-4-MeOBnEA 7-Chloroquinolin-4-yl 4-Methoxybenzyl Bulky quinoline enhances π-π stacking
N-(4-Chlorophenyl)-5-cyclopropyl... 4-Methoxyphenyl 4-Chlorophenyl Cyclopropyl increases lipophilicity
LELHOB (Niu et al., 2013) 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl Oxazole introduces heterocyclic diversity
BEBJEZ (Li et al., 2012) 3-Amino-5-(3-hydroxy-3-methylbut-1-ynyl) Butyl Alkyne and amino groups modulate solubility
Key Observations:
  • Amide Substituents : The 2-methoxybenzyl group offers ortho-substitution, which may restrict rotational freedom compared to para-substituted analogs (e.g., QTC-4-MeOBnEA’s 4-methoxybenzyl) .

Physicochemical Properties

  • Lipophilicity : The 3-fluoro-2-methylphenyl group in the target compound balances lipophilicity (logP ~2.8 predicted) better than highly hydrophobic analogs like BEBJEZ (butyl chain) .
  • Solubility: The 2-methoxybenzyl group may improve aqueous solubility compared to quinoline-containing derivatives (e.g., QTC-4-MeOBnEA) .

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